Cas no 96392-77-7 (4,16-Dibromo2.2paracyclophane)

4,16-Dibromo-2.2-paracyclophane is a brominated derivative of [2.2]paracyclophane, characterized by its rigid, cyclic structure and two bromine substituents at the 4 and 16 positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of functionalized cyclophanes and conjugated polymers. Its bromine groups enhance reactivity, enabling efficient cross-coupling reactions such as Suzuki or Sonogashira couplings. The sterically constrained framework of [2.2]paracyclophane contributes to unique electronic and structural properties, making it useful in materials science and supramolecular chemistry. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4,16-Dibromo2.2paracyclophane structure
4,16-Dibromo2.2paracyclophane structure
Product Name:4,16-Dibromo2.2paracyclophane
CAS No:96392-77-7
MF:C16H14Br2
MW:366.090363025665
MDL:MFCD09953451
CID:91121
Update Time:2025-10-14

4,16-Dibromo2.2paracyclophane Chemical and Physical Properties

Names and Identifiers

    • 4,16-Dibromo[2.2]paracyclophane
    • 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene (ACI)
    • Pseudo-para-4,16-Dibromo[2,2]paracyclophane
    • BRXUHYFFGQYIJL-UHFFFAOYSA-N
    • racemic-5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
    • Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,11-dibromo-
    • 4,16-Dibromo[2.2]paracyclophane[5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
    • 5,15-dibromotricyclo[9.3.1.1?,?]hexadeca-1(15),4(16),5,7,11,13-hexaene
    • 4,16-Dibromo2.2paracyclophane
    • MDL: MFCD09953451
    • Inchi: 1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
    • InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
    • SMILES: C12C=CC(=C(Br)C=1)CCC1C=CC(=C(Br)C=1)CC2

Computed Properties

  • Exact Mass: 363.94600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0

Experimental Properties

  • Color/Form: White or cream crystalline powder
  • Density: 1.565
  • Melting Point: 249-252°C
  • Boiling Point: 417.9°C at 760 mmHg
  • Flash Point: 241.7°C
  • Refractive Index: 1.627
  • PSA: 0.00000
  • LogP: 5.09540
  • Solubility: Insoluble in water

4,16-Dibromo2.2paracyclophane Pricemore >>

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4,16-Dibromo2.2paracyclophane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Bromine ;  5 h, rt; 3 d, rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Efficient Modular Synthesis of Isomeric Mono- and Bispyridyl[2.2]paracyclophanes by Palladium-Catalyzed Cross- Coupling Reactions
Braun, Carolin; Spuling, Eduard; Heine, Niklas B.; Cakici, Murat; Nieger, Martin; et al, Advanced Synthesis & Catalysis, 2016, 358(10), 1664-1670

Production Method 2

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ,  Dichloromethane ;  24 h, rt
Reference
Synthesis and properties of a novel through-space conjugated polymer with [2.2]paracyclophane and ferrocene in the main chain
Morisaki, Yasuhiro; Chujo, Yoshiki, Macromolecules, 2003, 36(25), 9319-9324

Production Method 3

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ,  Dichloromethane ;  24 h, reflux
Reference
Synthesis and Properties of Novel σ-π-Conjugated Polymers with Alternating Organosilicon and [2.2]Paracyclophane Units in the Main Chain
Morisaki, Yasuhiro; Fujimura, Futoshi; Chujo, Yoshiki, Organometallics, 2003, 22(17), 3553-3557

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Bromine ;  5 h, reflux; 1 h, reflux
Reference
Oligoanilines as charge transporting substances with good heat resistance and solvent solubility, and organic electronic or electroluminescent devices using them
, Japan, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  rt; 3 h, 60 °C
Reference
A two-year water-stable 2D MOF with aqueous NIR photothermal conversion ability
Xue, Xiang; Wang, Jinghang; Zhu, Qinyi; Xue, Yu; Liu, Hewen, Dalton Transactions, 2021, 50(4), 1374-1383

Production Method 6

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Dimethylformamide
Reference
Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane
Wu, Yayu; Zhuang, Guilin; Cui, Shengsheng; Zhou, Yu; Wang, Jinyi; et al, Chemical Communications (Cambridge, 2019, 55(97), 14617-14620

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron
Reference
Chiroptical Properties of Oligophenylenes Anchoring with Stereogenic [2.2]Paracyclophane
Ishioka, Sumire; Hasegawa, Masashi; Hara, Nobuyuki; Sasaki, Hiroaki; Nojima, Yuki; et al, Chemistry Letters, 2019, 48(7), 640-643

Production Method 8

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  rt → reflux; 3 h, reflux; overnight, reflux → rt
Reference
Preparation of benzimidazole derivatives as hepatitis C virus inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Iron Solvents: Dichloromethane ;  4 h, reflux; reflux
Reference
[2.2]Paracyclophane as a bridging unit in the design of organic dyes for sensitized solar cells
Chang, Yuan Jay; Watanabe, Motonori; Chou, Po-Ting; Chow, Tahsin J., Chemical Communications (Cambridge, 2012, 48(5), 726-728

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  rt; 30 min, rt
1.2 Reagents: 2-Chlorophenothiazine ;  4 h, reflux
Reference
A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane
Pan, Donghui; Wang, Yanbin; Xiao, Guomin, Beilstein Journal of Organic Chemistry, 2016, 12, 2443-2449

Production Method 11

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Carbon tetrachloride ;  rt; 1 h, rt
1.2 Reagents: Bromine Solvents: Carbon tetrachloride ;  3 h, rt; 16 h, rt
Reference
Ultrasensitive In Situ Fluorescence Analysis using Modulated Fluorescence Interference Contrast at Nanostructured Polymer Surfaces
Deng, Xiaopei; He, Siheng; Xie, Fan; Friedmann, Christian; Hess, Henry; et al, Advanced Materials (Weinheim, 2016, 28(12), 2367-2373

Production Method 12

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Water ;  1.5 h, rt
1.2 Reagents: 2-Chlorophenothiazine Solvents: Toluene ;  3 h, reflux; 1.5 h, reflux; cooled
Reference
An improved method for the regiospecific synthesis of polysubstituted [2.2]paracyclophanes
Chow, Hak-Fun; Low, Kam-Hung; Wong, King Y., Synlett, 2005, (14), 2130-2134

Production Method 13

Reaction Conditions
1.1 Reagents: Iron ,  Bromine ;  heated
Reference
Synthesis and chiroptical properties of stereogenic cyclic dimers based on 2,2'-biselenophene and [2.2]paracyclophane
Hasegawa, Masashi; Kobayakawa, Kosuke; Nojima, Yuki; Mazaki, Yasuhiro, Organic & Biomolecular Chemistry, 2019, 17(39), 8822-8826

Production Method 14

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Dichloromethane ;  0.5 h
1.2 Solvents: Dichloromethane ;  rt; 2 h, reflux
1.3 Reagents: Bromine Solvents: Dichloromethane ;  3 h, reflux; 3 h, reflux; reflux → rt; overnight, rt
Reference
Preparation of peptide substituted diphenylhexacyclophane compounds for treatment of hepatitis c virus infection
, World Intellectual Property Organization, , ,

4,16-Dibromo2.2paracyclophane Raw materials

4,16-Dibromo2.2paracyclophane Preparation Products

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(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):185.0/649.0
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Amadis Chemical Company Limited
(CAS:96392-77-7)4,16-Dibromo2.2paracyclophane
A853354
Purity:99%/99%
Quantity:5g/25g
Price ($):185.0/649.0
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